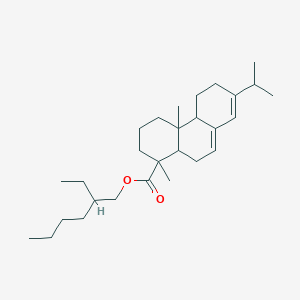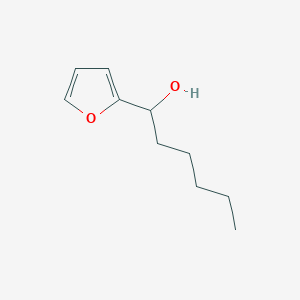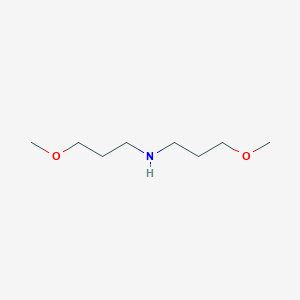![molecular formula C28H16 B082999 Dibenzo[de,st]pentacene CAS No. 14147-38-7](/img/structure/B82999.png)
Dibenzo[de,st]pentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[de,st]pentacene is a polycyclic aromatic hydrocarbon that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in organic electronics and optoelectronics. This compound has five fused benzene rings and is known for its high charge carrier mobility, making it an ideal candidate for use in organic field-effect transistors and solar cells. In
Wissenschaftliche Forschungsanwendungen
Dibenzo[de,st]pentacene has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as an active material in organic field-effect transistors, where it has demonstrated high charge carrier mobility and stability. Additionally, dibenzo[de,st]pentacene has been used as a sensitizer in organic solar cells, where it has shown promising results in improving the efficiency of the cells.
Wirkmechanismus
The exact mechanism of action of dibenzo[de,st]pentacene is not fully understood. However, it is believed that its unique chemical structure allows for efficient charge transport, making it an ideal candidate for use in electronic devices. In organic solar cells, dibenzo[de,st]pentacene acts as a sensitizer, absorbing light and transferring the energy to the active layer of the cell.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of dibenzo[de,st]pentacene. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has been shown to be biodegradable and does not accumulate in the environment or in living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The high charge carrier mobility and stability of dibenzo[de,st]pentacene make it an ideal candidate for use in organic electronics and optoelectronics. Its unique chemical structure also allows for efficient charge transport, making it an attractive material for use in electronic devices. However, its synthesis method can be complex and time-consuming, and its purity can be difficult to achieve. Additionally, its use in electronic devices can be limited by its relatively low solubility in common organic solvents.
Zukünftige Richtungen
There are several future directions for research on dibenzo[de,st]pentacene. One area of focus is on improving its synthesis method to make it more efficient and cost-effective. Additionally, research is needed to further understand its mechanism of action and to explore its potential applications in other areas, such as organic light-emitting diodes and sensors. Another area of focus is on improving its solubility in organic solvents to make it more versatile for use in a wider range of electronic devices. Finally, research is needed to explore its potential environmental impact and to develop methods for its safe disposal.
Synthesemethoden
The most common method for synthesizing dibenzo[de,st]pentacene is through a Diels-Alder reaction between anthracene and benzyne. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting product is then purified through column chromatography to obtain pure dibenzo[de,st]pentacene.
Eigenschaften
CAS-Nummer |
14147-38-7 |
|---|---|
Produktname |
Dibenzo[de,st]pentacene |
Molekularformel |
C28H16 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
heptacyclo[13.11.1.12,6.011,27.016,25.018,23.010,28]octacosa-1(26),2,4,6(28),7,9,11(27),12,14,16,18,20,22,24-tetradecaene |
InChI |
InChI=1S/C28H16/c1-2-7-19-15-25-20(14-18(19)6-1)16-26-24-11-4-9-17-8-3-10-21(27(17)24)22-12-5-13-23(25)28(22)26/h1-16H |
InChI-Schlüssel |
DMDCUCGTRMTDIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C6=CC=CC7=C6C5=CC=C7 |
Kanonische SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C6=CC=CC7=C6C5=CC=C7 |
Andere CAS-Nummern |
14147-38-7 |
Synonyme |
Dibenzo[de,st]pentacene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



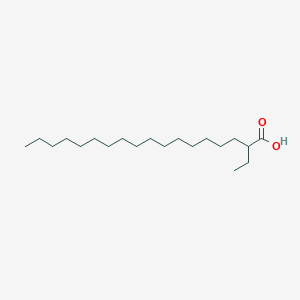

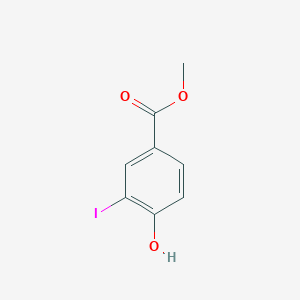
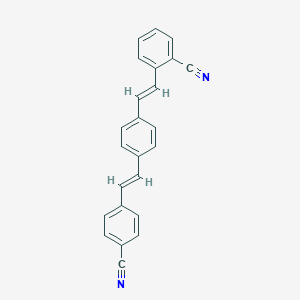
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
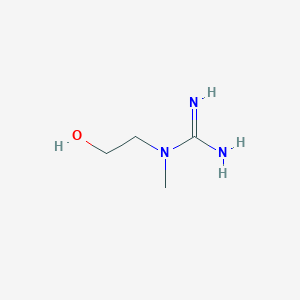
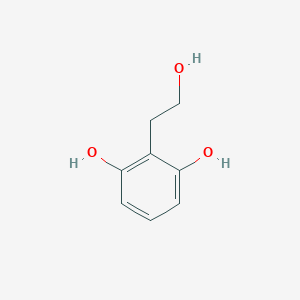

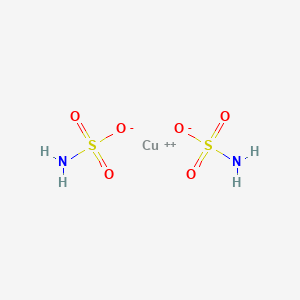
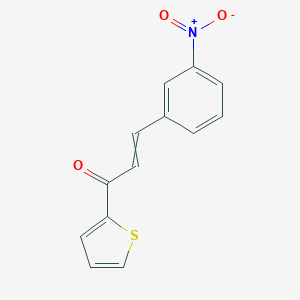
![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
